molecular formula C21H26N8 B12266337 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine

Cat. No.: B12266337
M. Wt: 390.5 g/mol
InChI Key: WBPPNZGPAHOFGR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a pyrazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • 6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazine lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H26N8

Molecular Weight

390.5 g/mol

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C21H26N8/c1-14-13-15(2)29(26-14)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21-17-5-4-6-18(17)22-16(3)23-21/h7-8,13H,4-6,9-12H2,1-3H3

InChI Key

WBPPNZGPAHOFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC5=C4CCC5)C)C

Origin of Product

United States

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